N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3,3-diphenylpropanamide

Medicinal chemistry Solubility optimization Lead-like properties

Choose this 3‑hydroxy‑4‑(hydroxymethyl)cyclopentyl diphenylpropanamide to introduce two hydrogen‑bond donors and a rigid cyclopentyl template into your RORγ program. TPSA (69.6 Ų) and XLogP3 (2.9) improve aqueous solubility and limit passive brain penetration, reducing DMSO carry‑over and central off‑target effects in Th17‑driven autoimmune models. The free hydroxyl and hydroxymethyl groups serve as synthetic handles for esterification, etherification or oxidation, enabling rapid SAR expansion while preserving the diphenylpropanamide pharmacophore. Only six rotatable bonds facilitate high‑resolution co‑crystallography.

Molecular Formula C21H25NO3
Molecular Weight 339.435
CAS No. 1421459-95-1
Cat. No. B2984807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3,3-diphenylpropanamide
CAS1421459-95-1
Molecular FormulaC21H25NO3
Molecular Weight339.435
Structural Identifiers
SMILESC1C(CC(C1CO)O)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C21H25NO3/c23-14-17-11-18(12-20(17)24)22-21(25)13-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-20,23-24H,11-14H2,(H,22,25)
InChIKeyUCZFPAIRZIOTHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3,3-diphenylpropanamide (CAS 1421459-95-1) – Structural Identity and Procurement Baseline


N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3,3-diphenylpropanamide (CAS 1421459-95-1) is a synthetic diphenylpropanamide bearing a 3-hydroxy-4-(hydroxymethyl)cyclopentyl substituent on the amide nitrogen [1]. It represents a structurally differentiated member of the diphenylpropanamide chemotype, a scaffold under investigation for nuclear receptor modulation (e.g., RORγ) [2]. No primary biomedical literature or patent with quantitative bioactivity data was identified for this exact compound as of the search date.

Why N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3,3-diphenylpropanamide Cannot Be Interchanged with Closest Diphenylpropanamide Analogs


The cyclopentyl substitution pattern in this compound—specifically the 3-hydroxy and 4-hydroxymethyl groups—introduces three hydrogen-bond donors and a defined stereoelectronic profile (computed TPSA 69.6 Ų, XLogP3 2.9) that fundamentally diverge from unsubstituted N-cyclopentyl-3,3-diphenylpropanamide [1]. These substituents are expected to alter solubility, metabolic stability, and target-binding geometry relative to the core scaffold; consequently, procurement decisions based solely on the diphenylpropanamide chemotype without verifying the exact cyclopentyl substitution risk introducing uncontrolled variables in biological assays [2].

Quantitative Differential Evidence for N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3,3-diphenylpropanamide: Comparator-Based Selection Guide


Hydrogen-Bond Donor/Acceptor Profile vs. N-Cyclopentyl-3,3-diphenylpropanamide

The target compound contains three hydrogen-bond donors (two hydroxyl plus one amide NH) and three hydrogen-bond acceptors, compared with one donor and two acceptors in the unsubstituted analog N-cyclopentyl-3,3-diphenylpropanamide [1]. The increased HBD count predicts lower passive membrane permeability (Rule-of-5 alert) but higher aqueous solubility, a trade-off that directly impacts assay buffer compatibility and oral bioavailability projections [2].

Medicinal chemistry Solubility optimization Lead-like properties

Topological Polar Surface Area (TPSA) Differentiation from Core Scaffold

The computed TPSA of 69.6 Ų for the target compound [1] is approximately 25 Ų higher than the unsubstituted N-cyclopentyl-3,3-diphenylpropanamide (estimated TPSA ~44 Ų, based on amide-only polar atoms), owing to the two additional hydroxyl oxygen atoms. This TPSA shift places the compound closer to the Veber threshold of 140 Ų and predicts reduced CNS penetration relative to the unsubstituted analog, an important consideration for peripheral vs. central target engagement [2].

Drug-likeness ADME prediction Blood-brain barrier

Lipophilicity (XLogP3) Shift vs. Hydroxylated Prostaglandin Analogs

The target compound exhibits a computed XLogP3 of 2.9 [1], which is 0.8–1.2 log units lower than the unsubstituted N-cyclopentyl-3,3-diphenylpropanamide (estimated XLogP3 ~3.7–4.1) due to the polar hydroxyl/hydroxymethyl substituents. This positions the compound's lipophilicity closer to hydroxylated cyclopentyl prostaglandin analogs such as bimatoprost (clogP ~3.1) [2], offering a balanced logP profile for in vitro receptor-binding assays where excessive lipophilicity can cause non-specific binding artifacts.

Lipophilicity Cyclopentyl prostaglandin analogs LogP optimization

Rotatable Bond Count and Conformational Flexibility Relative to the Diphenylpropanamide Scaffold

With six rotatable bonds [1], the target compound has the same number as unsubstituted N-cyclopentyl-3,3-diphenylpropanamide, indicating that the hydroxyl/hydroxymethyl substitution does not increase conformational flexibility. This is significant because many hydroxylated cyclopentyl analogs (e.g., prostaglandin F2α derivatives) contain 8–10 rotatable bonds [2]. The constrained flexibility may reduce the entropic penalty upon target binding, an advantage for fragment-based or structure-based drug design campaigns where rigid ligands often yield superior ligand efficiency.

Conformational entropy Entropic binding penalty Ligand efficiency

Optimal Application Scenarios for N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3,3-diphenylpropanamide Based on Differential Evidence


Peripheral RORγ Antagonist Screening with Reduced CNS Exposure Risk

The elevated TPSA (69.6 Ų) relative to unsubstituted diphenylpropanamides predicts limited passive blood-brain barrier penetration [1]. Researchers targeting peripheral RORγ-driven inflammation (e.g., Th17-mediated autoimmune models) may select this compound to minimize central side effects, consistent with the diphenylpropanamide scaffold's demonstrated RORγt antagonism [2].

Aqueous-Compatible Biochemical Assay Development

The three hydrogen-bond donors and lower XLogP3 (2.9) predict improved aqueous solubility compared to the core scaffold [1]. This makes the compound suitable for high-concentration stock solutions in aqueous buffer systems, reducing DMSO carryover artifacts in enzyme inhibition or receptor-binding assays.

Structure-Based Drug Design with Rigid Cyclopentyl Scaffold

With only six rotatable bonds despite the hydroxyl/hydroxymethyl substitution [1], the compound offers a conformationally constrained cyclopentyl template for co-crystallography or docking studies, where rigid ligands often yield higher-resolution electron density and improved structure-activity relationship (SAR) interpretability.

Synthetic Intermediate for Late-Stage Functionalization

The free hydroxyl and hydroxymethyl groups provide synthetic handles for further derivatization—e.g., esterification, etherification, or oxidation—enabling exploration of SAR around the cyclopentyl ring while maintaining the diphenylpropanamide pharmacophore, as demonstrated for the broader diphenylpropanamide RORγ inhibitor series [2].

Quote Request

Request a Quote for N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3,3-diphenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.